2-Fluoroisophthalic acid
Overview
Description
2-Fluoroisophthalic acid is a chemical compound with the CAS Number: 1583-65-9. It has a molecular weight of 184.12 and is typically a solid at room temperature . The compound is known for its purity, typically around 97% .
Molecular Structure Analysis
The molecular structure of 2-Fluoroisophthalic acid consists of a total of 18 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .Scientific Research Applications
Crystal Structure Analysis :
- 2-Fluoroisophthalic acid has been used in the formation of a compound with 4,4′-bipyridine, leading to a wave-like tape motif via intermolecular hydrogen bonds. This structure is combined into a two-dimensional architecture through interactions involving bipy and 2-Fluoroisophthalic acid molecules (Qin, 2011).
Coordination Polymers and Luminescence :
- Lanthanide coordination polymers constructed from 2-Fluoroisophthalic acid have been studied for their 3-D pillared clay mimics and luminescence properties. Specifically, the EuIII complex displays strong red luminescence (Zhang et al., 2010).
Sensing and Analysis of Carboxylic Acids :
- A fluorogenic labelling reagent based on 2-Fluoroisophthalic acid derivatives has been used for HPLC analysis of carboxylic acids, demonstrating its utility in biochemical analysis (Gatti et al., 1992).
- Additionally, chiral fluorosensors derived from 2-Fluoroisophthalic acid have been developed for enantioselective sensing of various carboxylic acids, including amino acids (Mei & Wolf, 2004).
Fluorescent Amino Acids and Biological Applications :
- The development of fluorescent amino acids, including those derived from 2-Fluoroisophthalic acid, has significantly contributed to chemical biology. These compounds are used in optical imaging to study biological processes (Cheng et al., 2020).
Fluoride Ion Sensing and Health Applications :
- 2-Fluoroisophthalic acid derivatives have been studied for their role in fluoride ion sensing, relevant to health applications such as dental care and osteoporosis treatment (Wade et al., 2010).
Cancer Cell Growth Inhibition :
- Coordination polymers derived from 2-Fluoroisophthalic acid have been investigated for their inhibitory activity against cancer cells, particularly glioma cells. This highlights its potential in anticancer drug development (Li et al., 2020).
Safety And Hazards
The safety information available indicates that 2-Fluoroisophthalic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fumes/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
properties
IUPAC Name |
2-fluorobenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOLBEJAJWCIGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384462 | |
Record name | 2-fluoroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroisophthalic acid | |
CAS RN |
1583-65-9 | |
Record name | 2-fluoroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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